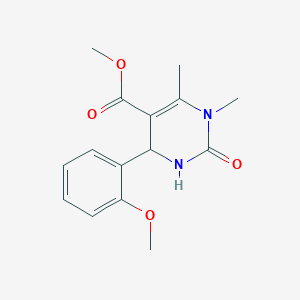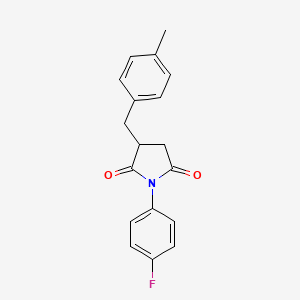
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as fluoromethylphenidate (FMPH), is a novel psychoactive substance that has gained popularity among recreational drug users. FMPH is a derivative of methylphenidate, a central nervous system (CNS) stimulant that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMPH has a similar chemical structure to methylphenidate but has a fluorine atom attached to its phenyl ring, which makes it more potent and longer-lasting than methylphenidate. In recent years, there has been a growing interest in FMPH among researchers due to its potential therapeutic applications and its unique pharmacological profile.
作用機序
The exact mechanism of action of FMPH is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to increased alertness, concentration, and mood. FMPH has also been shown to have some affinity for the serotonin transporter, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
FMPH has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, such as increased activity in the prefrontal cortex and decreased activity in the default mode network. These effects are similar to those seen with other CNS stimulants, such as methylphenidate and amphetamines.
実験室実験の利点と制限
One advantage of using FMPH in laboratory experiments is its potency and long duration of action, which can allow for more precise and prolonged manipulation of neurotransmitter levels in the brain. However, there are also limitations to its use, such as the potential for toxicity and the lack of long-term safety data. Additionally, FMPH is a novel psychoactive substance, which means that there is limited information available on its pharmacological properties and potential side effects.
将来の方向性
There are several potential future directions for research on FMPH, including its use as a treatment for ADHD and other psychiatric disorders. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse and addiction. Additionally, research on the pharmacological properties of FMPH may lead to the development of new CNS stimulants with improved therapeutic profiles.
合成法
The synthesis of FMPH involves the reaction of 4-fluorobenzaldehyde with 4-methylphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then cyclized with phosgene to form FMPH. This synthesis method has been described in several research papers and is considered to be a reliable and efficient way of producing FMPH in the laboratory.
科学的研究の応用
FMPH has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications and its pharmacological properties. One area of interest is its use as a treatment for ADHD, as it has been shown to have similar effects to methylphenidate but with a longer duration of action. FMPH has also been studied for its potential use as a cognitive enhancer, with some research suggesting that it may improve memory and attention in healthy individuals.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12-2-4-13(5-3-12)10-14-11-17(21)20(18(14)22)16-8-6-15(19)7-9-16/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBOANHIZQRZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

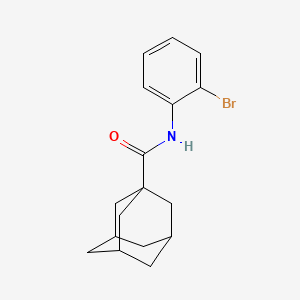
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
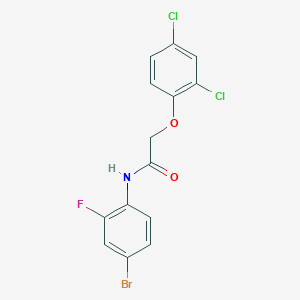
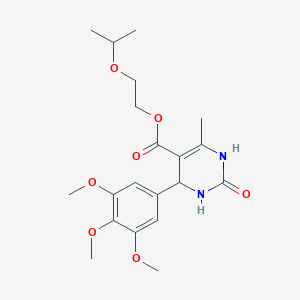
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)
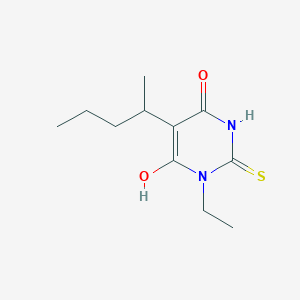

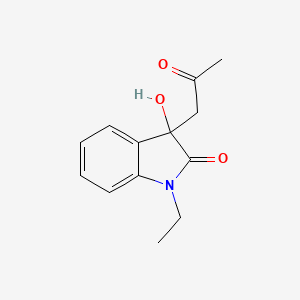
![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5008522.png)
![3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5008524.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)
![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)
